3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
CAS No.: 21753-19-5
Cat. No.: VC20747404
Molecular Formula: C₁₀H₁₄N₂O₄S
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.
![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid - 21753-19-5](/images/no_structure.jpg)
Specification
CAS No. | 21753-19-5 |
---|---|
Molecular Formula | C₁₀H₁₄N₂O₄S |
Molecular Weight | 258.3 g/mol |
IUPAC Name | 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
Standard InChI | InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14) |
Standard InChI Key | NOFBBVASBDIESZ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
Introduction
1. Introduction to 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic Acid
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid is an organic compound that belongs to the family of sulfonamide derivatives. These compounds are characterized by the presence of a sulfonamide functional group (-SO2NH-) attached to an aromatic or aliphatic moiety. This specific compound includes an amino acid backbone with a sulfonamide substitution on the side chain, making it potentially relevant in medicinal chemistry and biochemical applications.
3. Potential Applications
Sulfonamide derivatives are widely studied for their biological activities, including antibacterial, anti-inflammatory, and anticancer properties. While no specific studies on this compound are available in the search results, its structure suggests potential applications:
-
Pharmaceutical Use: The sulfonamide moiety is commonly found in drugs due to its ability to interact with biological targets, such as enzymes or receptors.
-
Biochemical Research: The compound could serve as a model molecule for studying amino acid modifications or sulfonamide interactions.
-
Synthetic Chemistry: It may be used as an intermediate in synthesizing more complex molecules.
4. Synthesis Pathway
Although no direct synthesis method is provided in the search results, the compound could be synthesized using standard organic chemistry techniques:
-
Start with a protected amino acid (e.g., N-Boc-alanine).
-
Introduce the sulfonamide group via reaction with 4-methylbenzenesulfonyl chloride under basic conditions.
-
Deprotect the amino group to yield the final product.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume